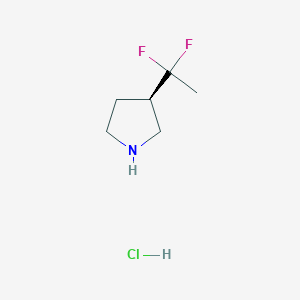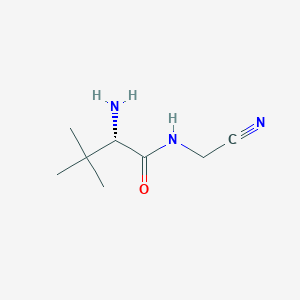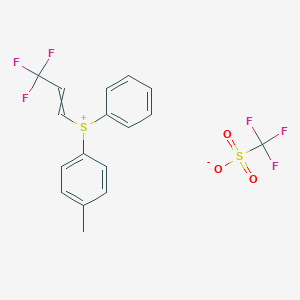
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate is a complex organic compound that features a sulfanium ion paired with a trifluoromethanesulfonate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate typically involves the reaction of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfide with a suitable oxidizing agent to form the sulfanium ion. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trifluoromethanesulfonate counterion is introduced through a subsequent ion exchange process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfanium ion can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
科学研究应用
Chemistry
In chemistry, (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate can be used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to modulate enzyme activity or interact with specific molecular targets.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfanium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target molecule and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other sulfanium salts and trifluoromethanesulfonate derivatives. Examples include:
- (4-Methylphenyl)-phenylsulfanium;trifluoromethanesulfonate
- (3,3,3-Trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate
Uniqueness
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate is unique due to the presence of both the (4-Methylphenyl)-phenyl and (3,3,3-trifluoroprop-1-enyl) groups, which confer distinct chemical and physical properties
属性
分子式 |
C17H14F6O3S2 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
(4-methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C16H14F3S.CHF3O3S/c1-13-7-9-15(10-8-13)20(12-11-16(17,18)19)14-5-3-2-4-6-14;2-1(3,4)8(5,6)7/h2-12H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI 键 |
SJHJDXWPGOZXHK-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


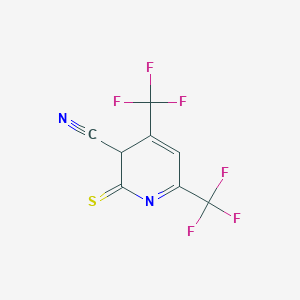
![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
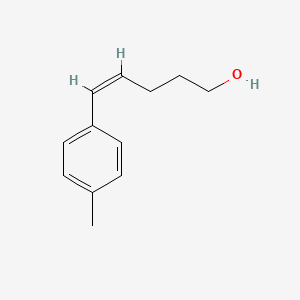
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
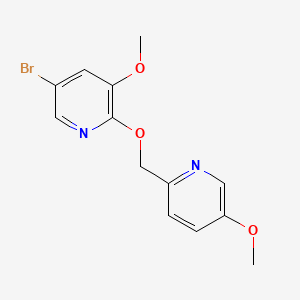
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
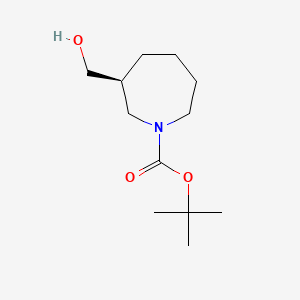
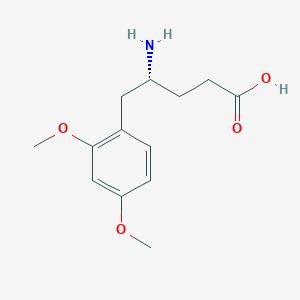
![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
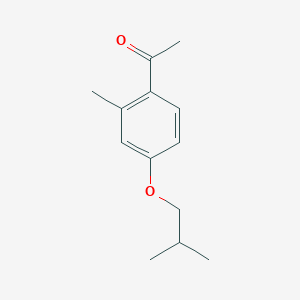
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
